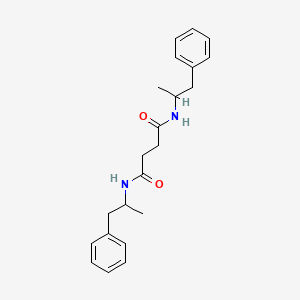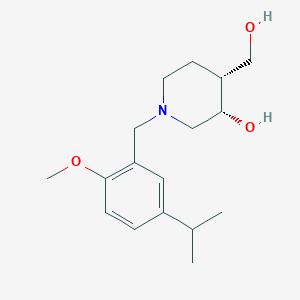![molecular formula C17H20N2O3S2 B5327098 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5327098.png)
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide, also known as SMT C1100, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.
作用機序
The mechanism of action of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 is not fully understood, but it is thought to involve the inhibition of several enzymes and signaling pathways. The compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins and other inflammatory mediators. This compound C1100 has also been found to inhibit the activity of several kinases such as Akt and ERK, which are involved in cell survival and proliferation. In addition, the compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound C1100 has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound C1100 has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One advantage of using 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 in lab experiments is its well-defined chemical structure, which allows for precise dosing and characterization of its effects. In addition, the compound has been extensively studied in vitro and in vivo, which provides a wealth of information on its biological activities and potential therapeutic applications. However, one limitation of using this compound C1100 is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the compound's effects on other disease states such as neurodegenerative disorders and cardiovascular disease. In addition, further studies are needed to elucidate the cellular and molecular mechanisms of action of this compound C1100, which may provide insights into its potential therapeutic applications.
合成法
The synthesis of 5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 involves several steps, including the reaction of 4-(1-piperidinylsulfonyl)aniline with 5-methyl-3-thiophenecarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained by precipitation and recrystallization. The purity of the compound can be increased by further purification steps such as column chromatography.
科学的研究の応用
5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-thiophenecarboxamide C1100 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound C1100 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
5-methyl-N-(4-piperidin-1-ylsulfonylphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-11-14(12-23-13)17(20)18-15-5-7-16(8-6-15)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAYGTYITGNGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}morpholine](/img/structure/B5327018.png)

![3-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5327032.png)
![({3-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)diethylamine](/img/structure/B5327034.png)


![4-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide](/img/structure/B5327064.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5327075.png)

![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![2-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylmethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5327111.png)

![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)
